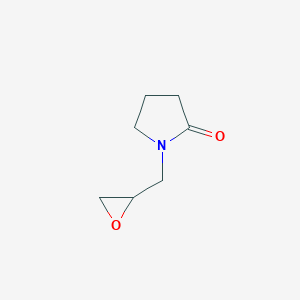

1-(Oxiran-2-ylmethyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

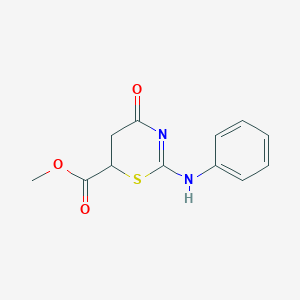

“1-(Oxiran-2-ylmethyl)pyrrolidin-2-one” is a chemical compound with the IUPAC name 1-[(2R)-oxiran-2-yl]methyl]pyrrolidin-2-one . It has a molecular weight of 141.17 .

Synthesis Analysis

The synthesis of “1-(Oxiran-2-ylmethyl)pyrrolidin-2-one” can be achieved from 2-Pyrrolidinone and Epichlorohydrin . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2 . The molecular formula is C7H11NO2 .Physical And Chemical Properties Analysis

The compound has a melting point of 118-124°C and a boiling point of 112.5-113 °C (Press: 3 Torr) . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Pharmacologically Important Compounds

This compound is used in the synthesis of pharmacologically important 1,5-substituted pyrrolidin-2-ones . These compounds have great potential in pharmacology and medicinal chemistry . For example, 1,5-diarylpyrrolidin-2-ones are known to be effective inhibitors of histone deacetylases 5 and 6 .

Preparation of Compounds with Photosemiconductor Properties

1-(Oxiran-2-ylmethyl)-1H-indoles and carbazoles, which can be synthesized from this compound, have been used in the preparation of compounds with photosemiconductor properties .

Self-Curing Mechanism in Polymers

This compound is used to understand the self-curing mechanism in polymers . A model compound, 2-methoxy-4-(oxiran-2-ylmethyl)phenyl acetate, was prepared to study the reaction of active ester and epoxide moieties .

Synthesis of Nitrogen-Containing Polycyclic Compounds

The di- and trisubstituted pyrrolidin-2-ones synthesized from this compound can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds . These compounds are of interest to medicinal chemistry and pharmacology .

Synthesis of Benz[g]indolizidine Derivatives

This compound is used in the synthesis of benz[g]indolizidine derivatives . These derivatives are of interest in medicinal chemistry and pharmacology .

Synthesis of γ-Amino Esters

This compound is used in the synthesis of γ-amino esters . The method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters .

Safety and Hazards

Propiedades

IUPAC Name |

1-(oxiran-2-ylmethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCCGGMWVUBVBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Oxiranylmethyl)-2-pyrrolidinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)

![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)